VU0071063
描述
VU0071063, also known as 7-(4-(tert-butyl)benzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, is a potent and specific activator of Kir6.2/SUR1 potassium channels. This compound has been extensively studied for its ability to modulate insulin secretion by inducing hyperpolarization of β-cell membrane potential .
科学研究应用
VU0071063 具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究钾通道激活剂的构效关系。
生物学: 该化合物用于研究 Kir6.2/SUR1 通道在各种组织(包括胰腺和大脑)中的生理作用。
医学: This compound 因其在高胰岛素血症和低血糖症等疾病中的潜在治疗应用而得到研究,在这些疾病中,调节胰岛素分泌是有益的.
作用机制
VU0071063 通过特异性激活 Kir6.2/SUR1 钾通道发挥作用。该化合物与通道的磺酰脲受体 1 (SUR1) 亚基结合,诱导β细胞膜电位超极化。 这种超极化抑制葡萄糖刺激的钙离子进入和胰岛素分泌 。参与该机制的分子靶标包括 KATP 通道的 Kir6.2 和 SUR1 亚基。
生化分析
Biochemical Properties
VU0071063 plays a significant role in biochemical reactions, particularly in the regulation of insulin secretion. It interacts with the Kir6.2/SUR1 channels, inducing hyperpolarization of β-cell membrane potential, which in turn inhibits insulin secretion . This interaction is dose-dependent and reversible .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving insulin secretion. In β-cells, this compound inhibits glucose-stimulated calcium influx, which in turn inhibits insulin secretion .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Kir6.2/SUR1 channels. It opens these channels in a dose-dependent manner, leading to the hyperpolarization of the β-cell membrane potential . This inhibits glucose-stimulated calcium entry and insulin secretion . The effects of this compound are reversed by tolbutamide, indicating that its effects are mediated through Kir6.2/SUR1 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits temporal effects. It has been observed to induce a significant increase in blood glucose levels at 60 minutes post-administration in animal models
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At a dosage of 50 mg/kg, it leads to a significant increase in blood glucose levels at 60 minutes post-administration
Metabolic Pathways
It is known to interact with the Kir6.2/SUR1 channels, which play a crucial role in the regulation of insulin secretion .
Transport and Distribution
It is known to cross the blood-brain barrier , indicating its potential distribution to the brain.
Subcellular Localization
Given its ability to cross the blood-brain barrier , it is likely to be distributed in various subcellular compartments within the brain cells.
准备方法
VU0071063 可以从市售的茶碱合成。 合成路线包括一步反应,其中茶碱在特定条件下与 4-(叔丁基)苄基氯反应生成 this compound 。反应条件通常涉及使用合适的溶剂和碱来促进亲核取代反应。
化学反应分析
VU0071063 经历了几种类型的化学反应,包括:
取代反应: 由于嘌呤环上存在反应位点,该化合物可以参与亲核取代反应。
氧化和还原反应: this compound 可以进行氧化和还原反应,尽管这些反应不太常见。
这些反应中常用的试剂包括用于取代反应的氢氧化钠或碳酸钾等碱,以及用于氧化还原反应的氧化剂或还原剂。从这些反应形成的主要产物取决于所使用的特定条件和试剂。
相似化合物的比较
VU0071063 在其作为 Kir6.2/SUR1 激活剂的高特异性和效力方面是独一无二的。 与其他钾通道开放剂(如二氮嗪)相比,this compound 具有更理想的药代动力学特征,并且不会影响其他类型的钾通道,例如 Kir6.1/SUR2A 。类似的化合物包括:
二氮嗪: 一种不太特异性的 KATP 通道开放剂,对血管钾通道具有脱靶效应。
匹那西地: 另一种钾通道开放剂,对各种 KATP 通道具有更广泛的活性。
NN414: 一种具有不同药代动力学特性的选择性 KATP 通道开放剂.
This compound 因其对 Kir6.2/SUR1 通道的特异性及其作为体内和体外研究的工具化合物的潜力而脱颖而出。
属性
IUPAC Name |
7-[(4-tert-butylphenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-18(2,3)13-8-6-12(7-9-13)10-22-11-19-15-14(22)16(23)21(5)17(24)20(15)4/h6-9,11H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAIHKQJBMYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。